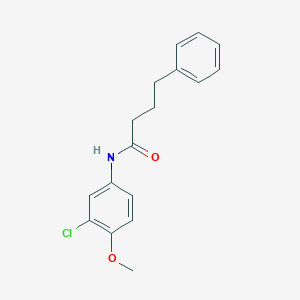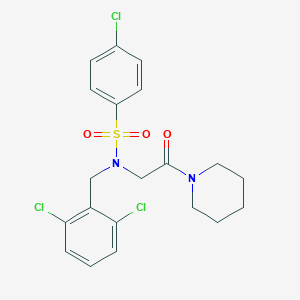
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide, also known as CMMPB, is a chemical compound that is commonly used in scientific research. It belongs to the class of compounds known as CB1 receptor antagonists, which are used to study the endocannabinoid system and its role in various physiological processes. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves its binding to the CB1 receptor and blocking the effects of endocannabinoids. This leads to a decrease in the activity of the endocannabinoid system and a corresponding decrease in the physiological effects mediated by this system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide are primarily related to its role as a CB1 receptor antagonist. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide can decrease pain sensitivity, reduce food intake, and improve mood in animal models. These effects are thought to be mediated by the endocannabinoid system, which is known to play a role in these physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in lab experiments is its well-established synthesis method and its ability to selectively block the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system on various physiological processes without interference from other systems. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is that it is a relatively new compound, and its long-term effects on the body are not well-known. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine the long-term effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide on the body and to identify any potential off-target effects that could interfere with experimental results.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is a chemical compound that is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its well-established synthesis method and selective binding to the CB1 receptor make it a valuable tool for researchers in this field. However, its long-term effects on the body and potential off-target effects should be further studied to ensure the validity of experimental results. Future research directions include the role of the endocannabinoid system in inflammation and immune function, the potential therapeutic applications of CB1 receptor antagonists, and the identification of any potential off-target effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-phenylbutan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a CB1 receptor antagonist, meaning that it binds to the CB1 receptor and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This allows researchers to study the effects of the endocannabinoid system on various physiological processes such as pain, appetite, and mood.
properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(12-15(16)18)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
InChI Key |
HWVATXGWOYYHGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
